molecular formula C21H20FN3O2 B2603375 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-93-0

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2603375
CAS RN: 899749-93-0
M. Wt: 365.408
InChI Key: QBTZUNJSJAFMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotensin Receptor Type 2 Inhibitor

This compound has been identified as a selective nonpeptide Neurotensin Receptor Type 2 inhibitor . Neurotensin receptors are involved in a variety of biological processes, including pain perception, body temperature regulation, and dopamine signaling. Therefore, this compound could potentially be used in the treatment of conditions related to these processes.

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of highly porous metal-organic frameworks (MOFs) . MOFs are materials with high surface areas and tunable pore sizes, making them suitable for a variety of applications, including gas storage, separation, and catalysis.

Adsorption and Separation of Gases

Specifically, MOFs synthesized using this compound have been used for the adsorption and separation of CO2 and light hydrocarbons . This could have significant implications for environmental protection and the energy sector.

Adenosine Receptor Inhibitor

The compound has been identified as an adenosine receptor inhibitor . Adenosine receptors play a crucial role in various physiological processes, including inflammation, sleep, and blood flow. Therefore, this compound could potentially be used in the treatment of conditions related to these processes.

Drug Development

The compound acts as a versatile scaffold in drug development . Its reactivity and multifarious biological activity make it a valuable tool in the synthesis of new therapeutic agents.

Sensing Experiments

The compound has been used in sensing experiments . Although the specific details of these experiments are not provided, this suggests that the compound could potentially be used in the development of new sensing technologies.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-18-10-8-17(9-11-18)23-21(26)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTZUNJSJAFMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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